molecular formula C13H9ClO B113039 4'-Chlorobiphenyl-4-carbaldehyde CAS No. 80565-30-6

4'-Chlorobiphenyl-4-carbaldehyde

Cat. No. B113039
CAS RN: 80565-30-6
M. Wt: 216.66 g/mol
InChI Key: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

4-Bromobenzaldehyde (95 mg, 0.51 mmol) reacted with 4-chlorophenylboronic acid (101 mg, 0.65 mmol) using 0.5/1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.55 mmol) in THF solvent at room temperature to give the title compound (110 mg, 99%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 10.07 (s, 1H, —CHO), 7.96 (d, 2H, J=7.04 Hz), 7.73 (d, 2H, J=7.04 Hz), 7.58 (d, 2H, J=7.16 Hz), 7.46 (d, 2H, J=7.27 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.80, 145.84, 138.10, 135.35, 134.70, 130.34, 129.20, 128.58, 127.51. GC/MS(EI): m/z 216 (M+), 218, 152.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.[F-].[K+]>C1COCC1>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
95 mg
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
101 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
87 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.